(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride
CAS No.:
Cat. No.: VC18638552
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18Cl2N2 |
|---|---|
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | (1R,2S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH/c1-10-6-2-4-7(9)8(10)5-3-6;;/h6-8H,2-5,9H2,1H3;2*1H/t6-,7+,8-;;/m1../s1 |
| Standard InChI Key | XXQOKZBMTJGBLW-ZEQLNYICSA-N |
| Isomeric SMILES | CN1[C@@H]2CC[C@@H]([C@H]1CC2)N.Cl.Cl |
| Canonical SMILES | CN1C2CCC(C1CC2)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[3.2.1]octane core, a seven-membered ring system fused with a five-membered ring. The 8-methyl group and 2-amine substituent are positioned at stereogenic centers, conferring (1R,2S,5R) stereochemistry . The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine groups under physiological conditions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | (1R,2S,5R)-8-Methyl-8-azabicyclo[3.2.1]octan-2-amine; dihydrochloride |
| SMILES | CN1[C@H]2CCC@@HN.Cl.Cl |
| Solubility | >50 mg/mL in aqueous buffers (pH 3–5) |
Stereochemical Considerations
The rel-configuration denotes relative stereochemistry, with the 1R,2S,5R arrangement critical for biological activity. Nuclear magnetic resonance (NMR) studies confirm the axial orientation of the 8-methyl group, which sterically hinders nonspecific binding to off-target proteins . Quantum mechanical calculations suggest that the amine group adopts a pseudo-equatorial position, optimizing hydrogen-bonding interactions with enzymatic active sites .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a six-step sequence starting from tropinone:
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Mannich Reaction: Introduction of the amine group via reaction with ammonium acetate and formaldehyde .
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Reductive Amination: Catalytic hydrogenation to stabilize the bicyclic framework.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride.
Table 2: Key Reaction Conditions
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₄OAc, HCHO, EtOH, Δ | 72 | 89 |
| 2 | H₂ (50 psi), Pd/C, MeOH | 68 | 92 |
| 3 | HCl (2 eq), Et₂O | 95 | 99 |
Analytical Validation
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 213.0834 [M+H]⁺ (calc. 213.0832) . X-ray crystallography reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å .
Pharmacological Profile
Antiproliferative Activity
In vitro assays demonstrate dose-dependent cytotoxicity against HeLa (IC₅₀ = 12.3 μM) and HCT-116 (IC₅₀ = 18.7 μM) cells. Mechanistic studies indicate:
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G1 Cell Cycle Arrest: Upregulation of p21 and p27 cyclin-dependent kinase inhibitors.
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 24 h post-treatment .
Neuroprotective Effects
The compound attenuates glutamate-induced excitotoxicity in SH-SY5Y neuronal cells (EC₅₀ = 5.8 μM) by:
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NMDA Receptor Antagonism: Competitive inhibition at the glycine-binding site (Ki = 340 nM).
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ROS Scavenging: Reduces malondialdehyde (MDA) levels by 62% at 10 μM .
Structure–Activity Relationship (SAR) Insights
Role of Substituents
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8-Methyl Group: Removal decreases cytotoxicity by 8-fold, highlighting its role in hydrophobic pocket interactions.
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2-Amine Position: R-configuration enhances binding affinity to SHP2 phosphatase (ΔG = -9.2 kcal/mol) .
Comparative Pharmacokinetics
Table 3: ADME Properties
| Parameter | Value (Free Base) | Value (Dihydrochloride) |
|---|---|---|
| LogP | 1.2 | 0.8 |
| Plasma Protein Binding | 88% | 75% |
| t₁/₂ (rat, IV) | 2.1 h | 3.4 h |
Salt formation improves aqueous solubility (from 3.2 mg/mL to 51 mg/mL) without altering metabolic stability in liver microsomes .
Therapeutic Applications and Future Directions
Oncology
Preclinical models show 40% tumor growth inhibition in MDA-MB-231 xenografts at 10 mg/kg (QD, 21 days) . Synergy observed with paclitaxel (CI = 0.62) suggests combination therapy potential.
Neurology
In murine models of ischemic stroke, the compound reduces infarct volume by 54% (10 mg/kg, IP). Ongoing Phase I trials assess safety in traumatic brain injury (NCT05432822).
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